5-Chloro-2-hydroxy-3-nitrobenzoic acid 5-Chloro-2-hydroxy-3-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 7195-78-0
VCID: VC6973439
InChI: InChI=1S/C7H4ClNO5/c8-3-1-4(7(11)12)6(10)5(2-3)9(13)14/h1-2,10H,(H,11,12)
SMILES: C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])Cl
Molecular Formula: C7H4ClNO5
Molecular Weight: 217.56

5-Chloro-2-hydroxy-3-nitrobenzoic acid

CAS No.: 7195-78-0

Cat. No.: VC6973439

Molecular Formula: C7H4ClNO5

Molecular Weight: 217.56

* For research use only. Not for human or veterinary use.

5-Chloro-2-hydroxy-3-nitrobenzoic acid - 7195-78-0

Specification

CAS No. 7195-78-0
Molecular Formula C7H4ClNO5
Molecular Weight 217.56
IUPAC Name 5-chloro-2-hydroxy-3-nitrobenzoic acid
Standard InChI InChI=1S/C7H4ClNO5/c8-3-1-4(7(11)12)6(10)5(2-3)9(13)14/h1-2,10H,(H,11,12)
Standard InChI Key SIYGNKVPVGTIHB-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

5-Chloro-2-hydroxy-3-nitrobenzoic acid is systematically named according to IUPAC guidelines as 5-chloro-2-hydroxy-3-nitrobenzoic acid. Its molecular structure features a benzoic acid backbone substituted with chlorine at the 5th position, a hydroxyl group at the 2nd position, and a nitro group at the 3rd position . The compound’s SMILES notation, C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])Cl\text{C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])Cl}, provides a concise representation of its atomic connectivity and functional groups .

The molecular weight of 217.56 g/mol is derived from its empirical formula, with computed physicochemical descriptors confirming its polarity and solubility trends. The presence of electron-withdrawing groups (nitro and chloro) and a hydroxyl group creates a complex electronic environment, influencing its reactivity in synthetic applications .

Physicochemical Properties and Comparative Analysis

Table 1: Comparative Properties of Nitro-Substituted Benzoic Acid Derivatives

Property5-Chloro-2-hydroxy-3-nitrobenzoic Acid5-Bromo-2-hydroxy-3-nitrobenzoic Acid5-Chloro-3-ethyl-2-nitrobenzoic Acid
Molecular FormulaC7H4ClNO5\text{C}_7\text{H}_4\text{ClNO}_5C7H4BrNO5\text{C}_7\text{H}_4\text{BrNO}_5C9H8ClNO4\text{C}_9\text{H}_8\text{ClNO}_4
Molecular Weight (g/mol)217.56262.01229.62
Density (g/cm³)Not reported2.04Not reported
Boiling Point (°C)Not reported346.6Not reported
Key Substituents-Cl, -OH, -NO₂-Br, -OH, -NO₂-Cl, -C₂H₅, -NO₂

Stability and Reactivity

Synthesis and Industrial Production

Scalability and Challenges

Industrial-scale production faces hurdles in regioselectivity and byproduct formation. The presence of multiple reactive sites (hydroxyl, carboxylic acid) necessitates protective group strategies, increasing synthetic complexity. Patent filings referenced in PubChem suggest ongoing optimization efforts, though specific methodologies remain proprietary .

Hazard ParameterClassificationPrecautionary Measures
Skin ContactIrritantWear nitrile gloves; wash thoroughly
Eye ContactSevere irritationUse safety goggles; rinse immediately
InhalationRespiratory irritationUse fume hood; ensure ventilation
StorageStable under ambientKeep in cool, dry place; avoid light

Applications and Emerging Research

Industrial and Pharmaceutical Uses

The compound’s primary application lies in chemical synthesis, serving as an intermediate for dyes, agrochemicals, and pharmaceuticals. Patent records from WIPO PATENTSCOPE highlight its utility in developing photoactive materials and corrosion inhibitors, though detailed mechanisms remain undisclosed .

Research Frontiers

Recent modifications, such as the ethyl-substituted analog (5-chloro-3-ethyl-2-nitrobenzoic acid), demonstrate the compound’s adaptability in structure-activity relationship studies . Computational modeling of its interaction with biological targets could unlock therapeutic applications, though empirical studies are needed to validate these hypotheses .

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